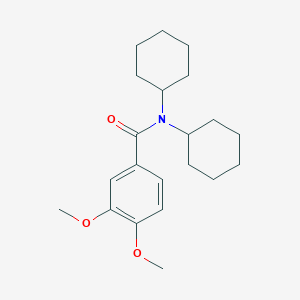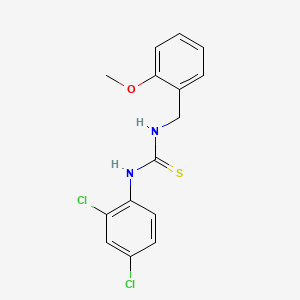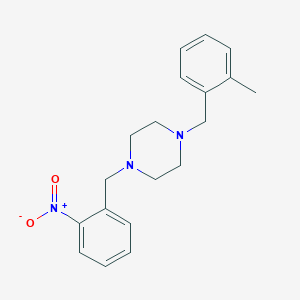![molecular formula C17H18N2O3 B5800688 N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide, also known as FPhC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPhC is a furamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in different fields.
Mécanisme D'action
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide is believed to act as a modulator of certain receptors in the brain, specifically the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to enhance the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to exhibit various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell death, and the enhancement of neurotransmitter release. N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide in lab experiments is its ability to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes. However, one of the limitations of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the use of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide in scientific research. One direction is to study the effects of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide on different types of cells and tissues, including cancer cells and neurons. Another direction is to develop new drugs based on the structure of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide, which can have potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide and its potential interactions with other biomolecules.
Méthodes De Synthèse
The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide involves the reaction between 2-furoic acid and piperidine-1-carbonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is purified using different techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to study the role of certain receptors in the brain. In pharmacology, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to test the efficacy of different drugs in treating various diseases. In biochemistry, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to study the interactions between different biomolecules.
Propriétés
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-9-6-12-22-15)18-14-8-3-2-7-13(14)17(21)19-10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDVPNVLOQNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)

![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)
![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)

![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)
